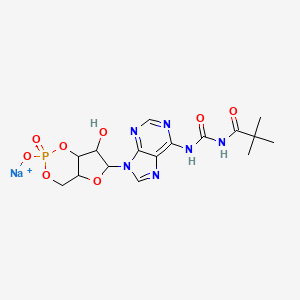
6-Mbc-camp sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-Mbc-camp sodium salt is a complex organic molecule with significant biochemical and pharmacological properties. It is known for its role as a cell-permeable cyclic AMP (cAMP) analog, which activates protein kinase A (PKA) and influences various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mbc-camp sodium salt involves multiple stepsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity and consistency .
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The purine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted purine analogs .
科学的研究の応用
The compound has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways, particularly those involving cAMP and PKA.
Medicine: Investigated for its potential therapeutic effects in diseases related to cAMP signaling, such as certain cancers and cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and diagnostic kits
作用機序
The compound exerts its effects by mimicking the natural cAMP molecule, thereby activating PKA. This activation leads to the phosphorylation of various target proteins, which in turn modulate cellular processes such as gene expression, metabolism, and cell growth. The molecular targets include enzymes, transcription factors, and ion channels .
類似化合物との比較
Similar Compounds
8-Bromo-cAMP: Another cAMP analog that activates PKA but with different potency and stability.
Dibutyryl-cAMP: A more lipophilic analog that can penetrate cell membranes more easily
Uniqueness
The uniqueness of 6-Mbc-camp sodium salt lies in its specific structure, which provides a balance between cell permeability and stability, making it a valuable tool in biochemical research .
特性
分子式 |
C16H20N6NaO8P |
|---|---|
分子量 |
478.33 g/mol |
IUPAC名 |
sodium;N-[[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]carbamoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H21N6O8P.Na/c1-16(2,3)14(24)21-15(25)20-11-8-12(18-5-17-11)22(6-19-8)13-9(23)10-7(29-13)4-28-31(26,27)30-10;/h5-7,9-10,13,23H,4H2,1-3H3,(H,26,27)(H2,17,18,20,21,24,25);/q;+1/p-1 |
InChIキー |
SYALKZGTCNXSKX-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C(=O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















